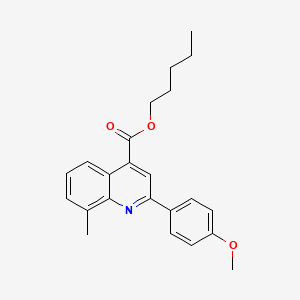

Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

Description

Properties

CAS No. |

355421-25-9 |

|---|---|

Molecular Formula |

C23H25NO3 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H25NO3/c1-4-5-6-14-27-23(25)20-15-21(17-10-12-18(26-3)13-11-17)24-22-16(2)8-7-9-19(20)22/h7-13,15H,4-6,14H2,1-3H3 |

InChI Key |

KHGUVUZBLZJZBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Transesterification of Ethyl Esters

The pentyl ester is introduced via transesterification. Ethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate reacts with pentanol in the presence of a catalyst (e.g., sulfuric acid or titanium tetraisopropoxide) under reflux. For example, analogous reactions converting ethyl to pentyl esters report yields of 70–80% after 12–24 hours.

Direct Carboxylation-Pentylation

An alternative route involves direct carboxylation of the quinoline intermediate using phosgene (COCl₂) to form the acid chloride, followed by reaction with pentanol. This one-pot method reduces purification steps but requires stringent moisture control.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from dimethylformamide (DMF) or ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, particularly when multiple substituents are present.

Spectroscopic Validation

1H NMR confirms substituent positions:

-

Pentyl ester : Triplet at δ 4.3–4.4 ppm (2H, -COOCH₂-) and multiplet at δ 1.2–1.6 ppm (6H, -(CH₂)₃CH₂CH₃).

Mass spectrometry (MS) verifies the molecular ion peak at m/z 363.4 [M+H]+.

Industrial-Scale Production Challenges

High-Temperature Cyclization Limitations

The Gould-Jacobs reaction’s reliance on diphenyl ether at 240°C poses safety and cost challenges. Continuous flow reactors mitigate risks by enabling precise temperature control and reducing reaction volumes.

Catalyst Optimization

Palladium catalysts for methylation are expensive and prone to deactivation. Recent advances in iron-based catalysts offer a cheaper alternative, though yields remain suboptimal (50–60%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1.1. Pfitzinger Reaction for Quinoline Core Formation

The quinoline framework of this compound can be synthesized via the Pfitzinger reaction , a two-component reaction involving substituted isatins and ketones . Key steps include:

-

Alkaline hydrolysis of the pyrrolidinone ring in isatin to generate a keto-acid aniline intermediate.

-

Enolate formation from ketones, which reacts with the keto-acid intermediate to form an imine-enamine system.

-

Cyclization under hydrolytic conditions to yield the quinoline-4-carboxylic acid (QCA) scaffold .

This method leverages microwave-assisted conditions for efficiency, with substituted isatins (e.g., 4-methoxyphenyl derivatives) and ketones dictating the substituent positions on the quinoline ring .

| Parameter | Pfitzinger Reaction |

|---|---|

| Catalysts | None (alkaline hydrolysis) |

| Solvent | Aqueous alkaline conditions |

| Key Reagents | Substituted isatins, ketones |

| Product | Quinoline-4-carboxylic acid (QCA) |

1.2. Sonogashira Coupling for Functionalization

Alternative synthetic routes involve three-component reactions combining bromoanilines, alkynes, and isocyanides under palladium catalysis . For example:

-

Imidoylative Sonogashira coupling between bromoanilines and alkynes forms a key intermediate.

-

Acid-mediated cyclization generates the quinoline core, followed by esterification of the carboxylic acid group .

| Parameter | Sonogashira Coupling Method |

|---|---|

| Catalysts | Pd(PPh₃)₄, CuBr |

| Solvent | DMF |

| Key Reagents | tert-butyl isocyanide, alkynes |

| Product | 4-aminoquinoline derivatives |

2.1. Esterification of Quinoline Carboxylic Acids

The pentyl ester moiety is typically introduced via esterification of the quinoline-4-carboxylic acid. While specific protocols for this compound are not detailed in the provided sources, analogous reactions involve:

-

Acid-catalyzed esterification using pentanol and strong acids (e.g., H₂SO₄).

-

Activating agents like DCC (dicyclohexylcarbodiimide) for milder conditions.

2.2. Substitution Reactions on the Quinoline Ring

The aromatic quinoline ring undergoes electrophilic substitution at positions ortho/para to the amino group. Potential transformations include:

-

Nucleophilic aromatic substitution (e.g., introducing halogens or electron-withdrawing groups).

-

C–H activation for cross-coupling reactions, as demonstrated in related quinoline derivatives .

Potential Transformations

The compound’s ester group and aromatic ring enable further functionalization:

-

Hydrolysis of the pentyl ester to regenerate the carboxylic acid.

-

Saponification to form carboxylate salts for improved solubility.

-

Cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional substituents .

References

Scientific Research Applications

Pharmaceutical Development

Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has garnered attention for its potential roles in drug development, particularly as an antibacterial and anticancer agent.

Antibacterial Properties

Research indicates that quinoline derivatives exhibit significant antibacterial activity by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is particularly relevant for targeting pathogens such as Mycobacterium tuberculosis . The structural features of this compound may enhance its efficacy against various bacterial strains.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through studies on related quinoline derivatives. For instance, compounds that inhibit receptor kinases have shown promise in inducing apoptosis in cancer cells . The ability of this compound to induce cell cycle arrest and apoptosis could make it a candidate for further development in cancer therapies.

Synthesis and Structural Variability

The synthesis of this compound typically involves several organic reactions that allow for modifications of the quinoline structure. These synthetic routes are crucial for exploring structure-activity relationships and optimizing the compound's biological properties.

Synthetic Routes

The synthesis generally includes:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the pentyl and methoxy groups via alkylation and etherification reactions.

- Final carboxylation to achieve the desired functional groups .

Comparative Analysis with Related Compounds

Understanding the unique aspects of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methylquinoline-4-carboxylic acid | Quinoline core with carboxylic acid | Simpler structure; less complex than pentyl derivative |

| 2-(4-Methoxyphenyl)quinoline | Quinoline core with methoxy substitution | Lacks additional alkyl groups; different activity profile |

| Ethyl 2-(4-methoxyphenyl)-8-methylquinoline | Ethyl instead of pentyl group | Variation in alkyl chain length affects solubility and activity |

| 8-Methylquinoline-4-carboxylic acid | Similar core but without additional substitutions | More basic structure; limited functional diversity |

This comparison highlights the enhanced biological activity that may arise from the specific substituents present in this compound .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives similar to this compound:

Anticancer Studies

Research has demonstrated that quinoline derivatives can effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at various phases . For instance, flow cytometric assessments indicated significant alterations in cellular cycle distribution when treated with related compounds, suggesting similar potential for this compound.

Antimicrobial Efficacy

The compound's structural features suggest it may interact favorably with bacterial DNA gyrase, thus inhibiting bacterial growth effectively . This has been corroborated by studies showing that other quinolines exhibit strong antibacterial properties.

Mechanism of Action

The mechanism of action of Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in ester groups and substituent patterns on the quinoline or phenyl rings. Below is a comparative analysis based on evidence-derived data:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

Ester Chain Length and Lipophilicity: The pentyl ester (C₅) offers intermediate lipophilicity compared to the heptyl analog (C₇), which may enhance membrane permeability but reduce aqueous solubility .

Substituent Electronic Effects :

- The 4-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., nitro in ), which could alter reactivity or receptor affinity.

Biological Activity

Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in medicinal chemistry, highlighting relevant studies, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique quinoline structure characterized by:

- Pentyl group at the 2-position

- Methoxyphenyl group at the 4-position

- Methyl group at the 8-position

Its molecular formula is with a molecular weight of approximately 295.39 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets, making it a valuable subject for further research.

Quinoline derivatives are known for their diverse biological activities, primarily due to their ability to interact with key enzymes and receptors. This compound is hypothesized to exert its effects through:

- Inhibition of DNA gyrase : A crucial enzyme for bacterial DNA replication, which is particularly relevant in the context of anti-tubercular activity against Mycobacterium tuberculosis (Mtb) .

- Antimicrobial Activity : Similar quinoline derivatives have demonstrated significant antibacterial and antifungal properties, indicating that this compound may share these characteristics .

Antitubercular Activity

Research has indicated that quinoline derivatives can effectively inhibit Mtb. Studies on related compounds have shown that modifications in structure can enhance activity against this pathogen. For instance, compounds with specific alkyl and aryl substitutions have been identified as potent inhibitors of Mtb DNA gyrase .

A comparative analysis of different quinoline derivatives is summarized in Table 1:

| Compound Name | Structural Features | IC50 (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Simple quinoline | 1.5 | Antitubercular |

| Compound B | Alkyl substitution | 0.5 | Antitubercular |

| Pentyl derivative | Pentyl & methoxy groups | TBD | TBD |

Antimicrobial and Antifungal Activities

Similar quinoline derivatives have exhibited promising antimicrobial effects. For example, studies have reported IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, suggesting that structural modifications can lead to enhanced bioactivity .

Case Studies

- Study on Antimicrobial Efficacy : A series of quinoline derivatives were synthesized and tested for their antimicrobial properties. The study found that certain structural modifications significantly improved their efficacy against various bacterial strains.

- Inhibition of Nitric Oxide Production : Research on related pyrazolo[4,3-c]quinoline derivatives demonstrated significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory properties .

Comparative Analysis with Related Compounds

The unique substituents on this compound distinguish it from other quinoline derivatives. Table 2 summarizes notable comparisons:

| Compound Name | Unique Aspects |

|---|---|

| 6-Methylquinoline-4-carboxylic acid | Simpler structure; less complex than pentyl derivative |

| Ethyl 2-(4-methoxyphenyl)-8-methylquinoline | Variation in alkyl chain length affects solubility and activity |

| 8-Methylquinoline-4-carboxylic acid | More basic structure; limited functional diversity |

These comparisons highlight the potential enhanced biological activity of this compound due to its specific substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous quinolines (e.g., 8-methylquinoline-4-carboxylic acid derivatives) often involves Pd-catalyzed cross-coupling reactions. For example, 2-(4-methoxyphenyl) substituents can be introduced via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and PCy₃ as catalysts in DMF with 2 M K₂CO₃ as a base . Reaction optimization should focus on temperature (typically 80–110°C), stoichiometry of boronic acid derivatives, and inert atmosphere to minimize side reactions. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the ester product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR (e.g., δ 8.1–8.5 ppm for quinoline protons, δ 3.8 ppm for methoxy groups) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₅NO₄: ~392.18 g/mol).

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemistry, as demonstrated for similar quinoline derivatives .

Q. What are the stability profiles of this compound under various storage conditions?

- Methodological Answer : Stability studies for analogous compounds indicate:

| Condition | Stability Outcome | Reference |

|---|---|---|

| Dry, 4°C | Stable for >6 months; minimal degradation | |

| RT, light exposure | Potential photodegradation; store in amber vials | |

| Aqueous solutions (pH 7.4) | Hydrolysis risk for ester groups; use within 24 hours |

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this quinoline derivative?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., kinase enzymes) where methoxyphenyl and methyl groups may engage in hydrophobic interactions .

- QSAR Studies : Correlate substituent effects (e.g., electron-donating methoxy groups) with bioactivity data from analogs like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid .

- MD Simulations : Assess binding stability in lipid bilayers, given the pentyl chain’s potential membrane affinity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from:

- Rotamers : Slow interconversion of ester conformers at RT; acquire spectra at elevated temperatures (e.g., 60°C) .

- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted 4-methoxyphenylboronic acid) via spiking experiments .

- Crystallographic Validation : Resolve ambiguous NOEs or coupling constants by cross-referencing with X-ray data .

Q. How can researchers design assays to evaluate this compound’s mechanism in biological systems?

- Methodological Answer :

- Target-Based Assays : Use fluorescence polarization for kinase inhibition (e.g., EGFR or MAPK pathways) .

- Cellular Uptake Studies : Label the compound with ³H or fluorescent tags; quantify intracellular accumulation via LC-MS/MS .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated ester hydrolysis .

Methodological Considerations for Experimental Design

Q. What are the critical controls for ensuring reproducibility in synthesis?

- Answer :

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation .

- Oxygen Sensitivity : Conduct reactions under argon/nitrogen to prevent oxidation of methoxyphenyl groups .

- Internal Standards : Include known quinoline derivatives (e.g., 4-chloro-2-phenylquinoline) as benchmarks for reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.